molecular formula C12H15N3O5 B11475889 (2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide

(2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide

Cat. No.: B11475889
M. Wt: 281.26 g/mol
InChI Key: YBRMQOPGHDIOOH-LNKIKWGQSA-N
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Description

[(E)-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO]UREA is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO]UREA typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a series of reactions starting from catechol. Catechol is first methylated to form 4,7-dimethoxy-1,2-benzenediol, which is then cyclized to form the benzodioxole ring.

    Formation of the Ethylidene Group: The ethylidene group is introduced through a condensation reaction with an appropriate aldehyde.

    Formation of the Urea Group: The final step involves the reaction of the benzodioxole-ethylidene intermediate with an isocyanate to form the urea group.

Industrial Production Methods

Industrial production of [(E)-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO]UREA involves optimizing the reaction conditions to achieve high yields and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(E)-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzodioxole moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzodioxole ring.

Scientific Research Applications

[(E)-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO]UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(E)-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO]UREA involves its interaction with specific molecular targets. The benzodioxole moiety can interact with various enzymes and receptors, leading to biological effects. The urea group may also play a role in binding to specific proteins and modulating their activity.

Comparison with Similar Compounds

[(E)-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO]UREA can be compared with similar compounds such as:

These compounds share the benzodioxole moiety but differ in their functional groups and overall structure, leading to different chemical and biological properties.

Properties

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylideneamino]urea

InChI

InChI=1S/C12H15N3O5/c1-17-8-5-7(3-4-14-15-12(13)16)9(18-2)11-10(8)19-6-20-11/h4-5H,3,6H2,1-2H3,(H3,13,15,16)/b14-4+

InChI Key

YBRMQOPGHDIOOH-LNKIKWGQSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)C/C=N/NC(=O)N)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)CC=NNC(=O)N)OC)OCO2

Origin of Product

United States

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